Mozavaptan V2 Receptor Binding Affinity (Ki) Comparison Against Tolvaptan
Mozavaptan exhibits a Ki of 9.42 nM for the human V2 receptor expressed in HeLa cells [1]. In contrast, tolvaptan demonstrates substantially higher V2 receptor affinity with reported Ki values of 0.43 nM and 0.06 nM in comparable human V2 receptor binding assays. The approximately 22-fold to 157-fold difference in binding affinity indicates that tolvaptan is a significantly more potent V2 receptor antagonist at the molecular level.
| Evidence Dimension | V2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 9.42 nM |
| Comparator Or Baseline | Tolvaptan: Ki = 0.43 nM or Ki = 0.06 nM |
| Quantified Difference | Mozavaptan Ki is approximately 22-fold higher than tolvaptan Ki (0.43 nM) or 157-fold higher (0.06 nM) |
| Conditions | HeLa cells expressing human V2 receptor; [³H]-AVP radioligand binding assay |
Why This Matters
This potency differential guides compound selection: researchers requiring maximum V2 receptor occupancy at low concentrations should prioritize tolvaptan, while mozavaptan serves as a structurally related but less potent alternative for comparative pharmacological studies.
- [1] Bertin Bioreagent. (2024). Mozavaptan (hydrochloride) Technical Datasheet. CAT N°: 16664. View Source
